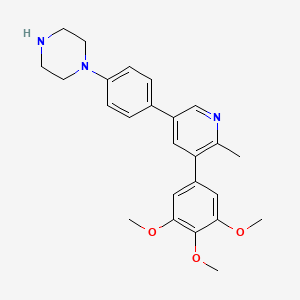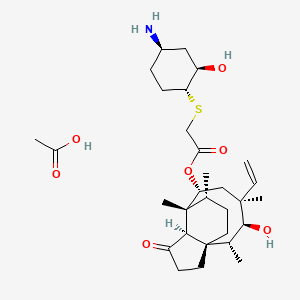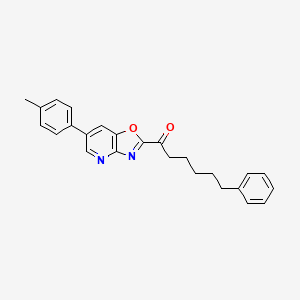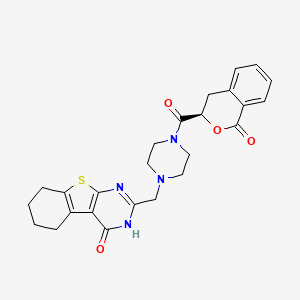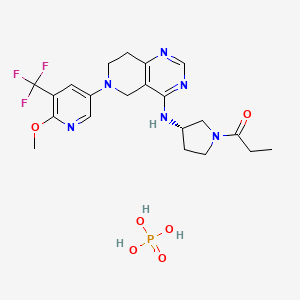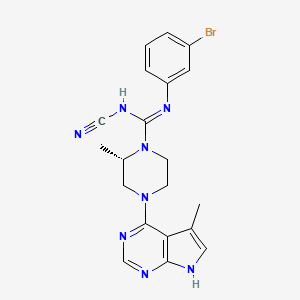
LIM キナーゼ 2 阻害剤
概要
説明
「PMID19831390C14」として同定された化合物は、LIMドメインキナーゼ2(LIMK2)の阻害剤として設計された合成有機分子です。 LIMK2は、細胞分裂、移動、分化などのさまざまな細胞プロセスにおいて重要な役割を果たす、アクチン細胞骨格の調節に関与するタンパク質キナーゼです 。 この化合物は、LIMK2を標的とする新しい生物学的に活性な阻害剤を探索するために開発された一連のアナログの一部です .
科学的研究の応用
“PMID19831390C14” has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of LIM domain kinase 2 and its effects on the actin cytoskeleton.
Biology: Employed in cellular studies to investigate the role of LIMK2 in cell division, migration, and differentiation.
Medicine: Potential therapeutic applications in diseases where dysregulation of the actin cytoskeleton is implicated, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new drugs targeting LIMK2 and related pathways
作用機序
「PMID19831390C14」の作用機序は、LIMドメインキナーゼ2の阻害を含みます。化合物はLIMK2の活性部位に結合し、リン酸化活性を阻害します。この阻害は、アクチン細胞骨格の調節を阻害し、細胞形態、運動性、分裂の変化につながります。 関与する分子標的と経路には、Rho関連タンパク質キナーゼ(ROCK)経路や細胞骨格の動態を調節するその他のシグナル伝達カスケードなどがあります .
生化学分析
Biochemical Properties
LIMK-IN-22j is a potent inhibitor of LIMK1 and LIMK2, with IC50 values of 3.2 nM and 1.2 nM, respectively . It interacts with these enzymes to inhibit their activity, thereby influencing the dynamics of actin filaments and microtubules . This interaction is crucial in many biological processes, such as cell cycle, cell migration, and neuronal differentiation .
Cellular Effects
In cells, LIMK-IN-22j affects various cellular processes by influencing the function of LIM kinases. It can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the phosphorylation of cofilin, an actin depolymerising factor, thereby affecting actin filament turnover .
Molecular Mechanism
The molecular mechanism of action of LIMK-IN-22j involves binding interactions with LIM kinases, leading to their inhibition . This results in changes in gene expression and enzyme activation or inhibition, thereby affecting the dynamics of the actin cytoskeleton .
Metabolic Pathways
LIMK-IN-22j is involved in the metabolic pathways that regulate the dynamics of the actin cytoskeleton . It interacts with enzymes such as LIMK1 and LIMK2, and can affect metabolic flux or metabolite levels .
準備方法
合成経路と反応条件
「PMID19831390C14」の合成は、市販の出発物質から始まる複数のステップを含みます。主なステップには次のものがあります。
コア構造の形成: 化合物のコア構造は、芳香族および複素環状中間体を用いた一連の縮合反応によって合成されます。
官能基修飾:
工業生産方法
「PMID19831390C14」の工業生産は、収率とスケーラビリティを向上させるために合成経路を最適化する必要があるでしょう。これには、主要なステップにおける連続フロー反応器の使用や、最終製品の高純度を確保するための効率的な精製方法の開発が含まれる可能性があります。
化学反応の分析
反応の種類
「PMID19831390C14」は、次のようなさまざまな化学反応を起こします。
酸化: 化合物は、特定の条件下で酸化して、追加の官能基を導入したり、既存の官能基を修飾したりすることができます。
還元: 還元反応は、分子内の特定の官能基の酸化状態を修飾するために使用できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりヒドロキシル化誘導体が生成される可能性があり、置換反応によりシアノ基やハロゲン基などのさまざまな官能基を導入することができます .
科学研究への応用
「PMID19831390C14」には、次のような科学研究への応用がいくつかあります。
化学: LIMドメインキナーゼ2の阻害と、アクチン細胞骨格への影響を研究するためのツール化合物として使用されます。
生物学: 細胞分裂、移動、分化におけるLIMK2の役割を調査するために、細胞研究で使用されます。
医学: 癌や神経変性疾患など、アクチン細胞骨格の調節不全が関与する病気における潜在的な治療応用。
類似化合物との比較
類似化合物
化合物14: コア構造は似ていますが、官能基が異なる別のLIMK2阻害剤。
CHEMBL570126: LIMK2に対して類似の阻害活性を示しますが、化学構造と薬物動態が異なります
独自性
「PMID19831390C14」は、LIMK2に対する結合親和性と選択性を高める特定の官能基修飾により、ユニークです。 他の類似化合物と比較して、LIMK2活性の阻害において、より高い効力と効果を示し、研究や潜在的な治療応用のための貴重なツールとなっています .
特性
IUPAC Name |
(2S)-N'-(3-bromophenyl)-N-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN8/c1-13-9-23-18-17(13)19(26-12-25-18)28-6-7-29(14(2)10-28)20(24-11-22)27-16-5-3-4-15(21)8-16/h3-5,8-9,12,14H,6-7,10H2,1-2H3,(H,24,27)(H,23,25,26)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSECQYDNQYAZMQ-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=NC2=CC(=CC=C2)Br)NC#N)C3=NC=NC4=C3C(=CN4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1C(=NC2=CC(=CC=C2)Br)NC#N)C3=NC=NC4=C3C(=CN4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of (S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide?
A1: (S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide functions as a LIMK2 inhibitor. LIMK2 typically phosphorylates and deactivates cofilin, an actin-depolymerizing factor. By inhibiting LIMK2, this compound prevents cofilin phosphorylation, allowing cofilin to remain active and promote actin depolymerization. [, , ]
Q2: How does inhibition of LIMK2 by (S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide impact erectile function in the context of cavernous nerve injury?
A2: Research indicates that (S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide may improve erectile function following cavernous nerve injury by mitigating corporal fibrosis. This injury often leads to increased LIMK2 activity, causing excessive cofilin phosphorylation and contributing to fibrosis. By inhibiting LIMK2, this compound helps restore the balance of cofilin activity, potentially mitigating the development of fibrosis and improving erectile function. [, ]
Q3: What structural features of (S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide are essential for its activity as a LIMK2 inhibitor?
A3: While the precise structure-activity relationship for (S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide has not been fully elucidated within the provided research, studies employing 3D-QSAR and docking simulations have provided valuable insights into the structural features crucial for its LIMK2 inhibitory activity. These studies have illuminated key binding interactions between the compound and the LIMK2 enzyme, paving the way for the design of potentially more potent and selective inhibitors. []
Q4: Beyond erectile dysfunction, what other potential therapeutic applications have been explored for (S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide based on its LIMK2 inhibitory activity?
A4: Given LIMK2's role in ocular hypertension and glaucoma, (S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide has been investigated as a potential therapeutic agent for these conditions. Research shows that topical application of this compound can reduce intraocular pressure in animal models of ocular hypertension, suggesting a potential therapeutic benefit in glaucoma management. []
Q5: What are the potential advantages of combining (S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide with other therapeutic agents, such as PDE5 inhibitors, in the treatment of erectile dysfunction?
A5: Studies suggest that a combination therapy of (S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide with PDE5 inhibitors like udenafil might offer enhanced efficacy in treating erectile dysfunction following cavernous nerve injury. While LIMK2 inhibition primarily targets fibrosis, PDE5 inhibitors address other aspects of the condition, such as apoptosis and endothelial dysfunction. This combined approach may lead to a more comprehensive therapeutic effect compared to either treatment alone. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



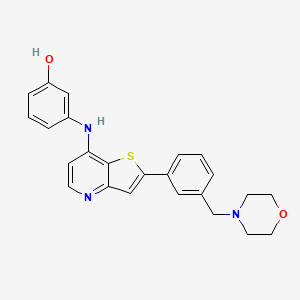
![N-[[2-(dimethylamino)phenyl]methyl]-2-(1-methylpiperidin-4-yl)oxy-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B608499.png)


